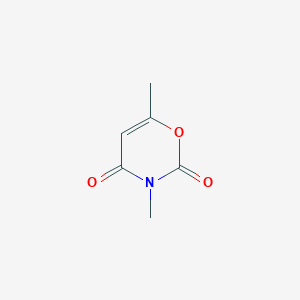
1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea
Overview
Description
N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(3-pyridinylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-isoxazolecarboxamide
- 5,6,7,8-Tetrahydro-2-naphthol
- 6-Acetyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea stands out due to its specific thiourea functional group and the tetrahydronaphthalene moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance in scientific research.
Properties
IUPAC Name |
1-methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-13-12(15)14-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCDDNXNPFYJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE](/img/structure/B4327529.png)
![2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4327532.png)
![ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE](/img/structure/B4327533.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)
![N-(3-fluoro-2-methylphenyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B4327547.png)
![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)


![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![METHYL 4-METHOXY-3-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]BENZOATE](/img/structure/B4327593.png)
![2-[(1-ADAMANTYLCARBONYL)AMINO]-2-METHYLPROPYL N-[4-(TERT-BUTYL)PHENYL]CARBAMATE](/img/structure/B4327600.png)
![2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE](/img/structure/B4327603.png)

